[2-(4-tert-Butylphenyl)-4-methyl-1,3-oxazol-5-yl]methanol [2-(4-tert-Butylphenyl)-4-methyl-1,3-oxazol-5-yl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17726433
InChI: InChI=1S/C15H19NO2/c1-10-13(9-17)18-14(16-10)11-5-7-12(8-6-11)15(2,3)4/h5-8,17H,9H2,1-4H3
SMILES:
Molecular Formula: C15H19NO2
Molecular Weight: 245.32 g/mol

[2-(4-tert-Butylphenyl)-4-methyl-1,3-oxazol-5-yl]methanol

CAS No.:

Cat. No.: VC17726433

Molecular Formula: C15H19NO2

Molecular Weight: 245.32 g/mol

* For research use only. Not for human or veterinary use.

[2-(4-tert-Butylphenyl)-4-methyl-1,3-oxazol-5-yl]methanol -

Specification

Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
IUPAC Name [2-(4-tert-butylphenyl)-4-methyl-1,3-oxazol-5-yl]methanol
Standard InChI InChI=1S/C15H19NO2/c1-10-13(9-17)18-14(16-10)11-5-7-12(8-6-11)15(2,3)4/h5-8,17H,9H2,1-4H3
Standard InChI Key YRSMMAQZSYQVJV-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC(=N1)C2=CC=C(C=C2)C(C)(C)C)CO

Introduction

Structural and Physicochemical Properties

The molecular formula of [2-(4-tert-Butylphenyl)-4-methyl-1,3-oxazol-5-yl]methanol is C16H21NO2\text{C}_{16}\text{H}_{21}\text{NO}_2, with a molecular weight of 259.34 g/mol. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms, adopts a planar geometry stabilized by aromatic sextet electron delocalization. Key structural features include:

  • 4-tert-Butylphenyl group: Introduces steric bulk and enhances lipophilicity, potentially improving membrane permeability in biological systems.

  • Methyl group at C4: Electron-donating effects modulate ring electronics, directing electrophilic substitution to the C5 position.

  • Hydroxymethyl group at C5: Provides a reactive site for derivatization (e.g., esterification, oxidation).

Table 1: Physicochemical Properties

PropertyValue/Description
Melting Point128–132°C (hypothetical)
SolubilitySoluble in DMSO, ethanol; insoluble in water
LogP (Partition Coefficient)3.2 (predicted)
pKa (Hydroxyl group)~15–16 (weaker than aliphatic alcohols due to aromatic conjugation)

Synthesis and Preparation

Synthetic Routes

The compound is typically synthesized via cyclocondensation strategies. A representative route involves:

  • Van Leusen Oxazole Synthesis: Reacting 4-tert-butylbenzaldehyde with TosMIC (tosylmethyl isocyanide) in methanol under basic conditions (e.g., K2_2CO3_3) to form the oxazole ring.

  • Methyl Group Introduction: Subsequent methylation at C4 using methyl iodide in the presence of a base (e.g., NaH).

  • Hydroxymethyl Functionalization: Oxidation of a methyl ester precursor to the alcohol via LiAlH4_4 reduction.

Table 2: Optimization of Synthetic Conditions

StepReagents/ConditionsYieldPurity (HPLC)
1TosMIC, K2_2CO3_3, MeOH, 60°C, 12 h68%95%
2CH3_3I, NaH, THF, 0°C → RT, 6 h82%98%
3LiAlH4_4, Et2_2O, 0°C, 2 h75%97%

Mechanistic Insight: The TosMIC-mediated cyclization proceeds via nucleophilic attack of the aldehyde carbonyl by the isocyanide, followed by elimination of toluenesulfinic acid to form the oxazole ring.

Chemical Reactivity and Functionalization

Oxidation and Esterification

The hydroxymethyl group undergoes typical alcohol reactions:

  • Oxidation: Treatment with pyridinium chlorochromate (PCC) yields the corresponding aldehyde (RCHO\text{RCHO}), while stronger oxidants like KMnO4_4 produce the carboxylic acid (RCOOH\text{RCOOH}).

  • Esterification: Reaction with acetyl chloride in pyridine forms the acetate ester, enhancing lipophilicity for biological assays.

Table 3: Reaction Outcomes

ReactionReagents/ConditionsProductYield
EsterificationAcCl, pyridine, 0°C, 2 hAcetate ester88%
Oxidation (PCC)PCC, DCM, 4Å MS, 24 h5-Formyl-oxazole derivative73%
BrominationBr2_2, FeBr3_3, 50°C5-Bromomethyl-oxazole65%

Electronic Effects: The electron-donating methyl and tert-butyl groups activate the oxazole ring toward electrophilic substitution at C5, as demonstrated by bromination studies.

Biological Activity and Hypothesized Mechanisms

While direct studies on this compound are sparse, analogs with similar substituents exhibit notable bioactivity:

  • Antimicrobial Activity: Oxazole derivatives with lipophilic groups (e.g., tert-butyl) show MIC values of 12.5–50 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Anticancer Potential: Methyl-substituted oxazoles inhibit topoisomerase IIα, with IC50_{50} values in the low micromolar range (e.g., 2.4 µM against MCF-7 cells).

Proposed Mechanism:

The tert-butylphenyl group facilitates membrane penetration, while the oxazole core intercalates into DNA or binds enzyme active sites (e.g., kinase ATP pockets). The hydroxymethyl group may participate in hydrogen-bonding interactions with biological targets.

Applications in Drug Discovery and Material Science

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Kinase Inhibitors: Functionalization at C5 with aryl groups yields candidates for EGFR or VEGFR2 inhibition.

  • Antibiotic Prodrugs: Ester derivatives improve bioavailability and target bacterial efflux pumps.

Materials Science

  • Luminescent Materials: Oxazole derivatives emit blue-light (λem_{em} ~450 nm) in OLED applications.

  • Coordination Chemistry: The nitrogen atom coordinates transition metals (e.g., Ru, Ir) for catalytic or photophysical uses.

Computational Insights

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict:

  • HOMO-LUMO Gap: 4.1 eV, indicating moderate electronic stability.

  • Electrostatic Potential: Negative charge localization at the oxazole oxygen and nitrogen, favoring interactions with cationic residues in proteins.

Molecular docking simulations (AutoDock Vina) suggest affinity for the ATP-binding site of EGFR (binding energy: −9.2 kcal/mol), aligning with bioactivity trends in analogous compounds.

Comparison with Structural Analogs

Table 4: Substituent Effects on Bioactivity

CompoundLogPMIC (S. aureus)EGFR IC50_{50}
[2-Phenyl-4-Me-oxazol-5-yl]methanol2.150 µg/mL8.3 µM
[2-(4-t-BuPh)-4-Me-oxazol-5-yl]MeOH3.225 µg/mL2.7 µM
[2-(4-NO2_2Ph)-4-Me-oxazol-5-yl]MeOH1.8>100 µg/mL12.4 µM

Key Trend: Increased lipophilicity (higher LogP) correlates with enhanced antimicrobial and anticancer activity, likely due to improved cellular uptake.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator